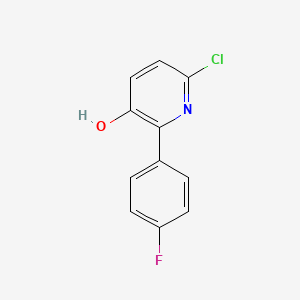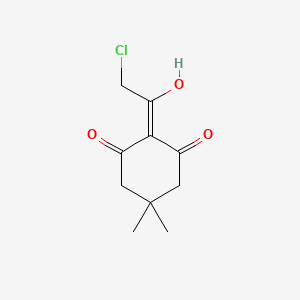![molecular formula C12H14O2 B13946695 2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 773880-64-1](/img/structure/B13946695.png)
2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes both ethenyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (bromine, chlorine)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Comparison with Similar Compounds
Similar Compounds
Methyl isoeugenol: Similar structure with a methoxy and propenyl group.
Eugenol: Contains a methoxy and allyl group.
Isoeugenol: Similar to eugenol but with a different position of the double bond.
Uniqueness
2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
773880-64-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethenyl-4-methoxy-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-8-14-12-7-6-11(13-3)9-10(12)5-2/h4-7,9H,1-2,8H2,3H3 |
InChI Key |
RIOKMWQKLFABEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


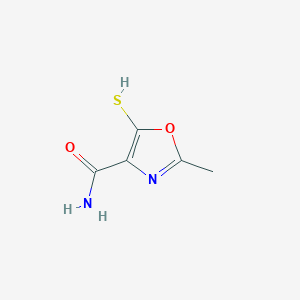
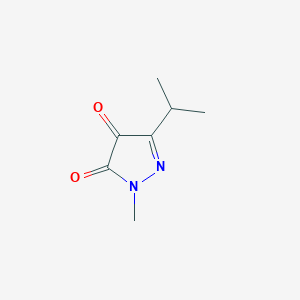
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
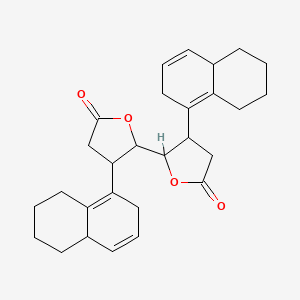
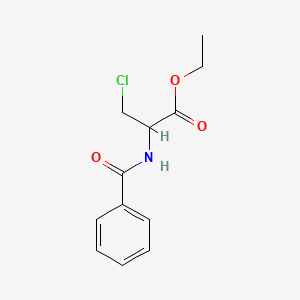
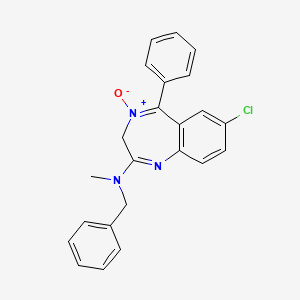
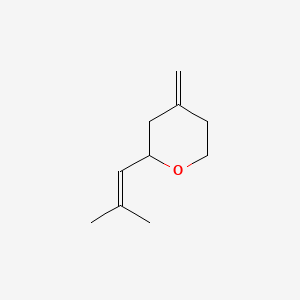
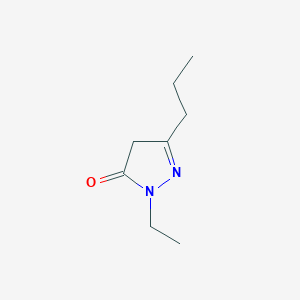
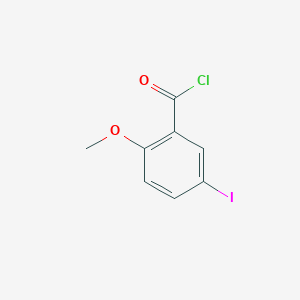
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
